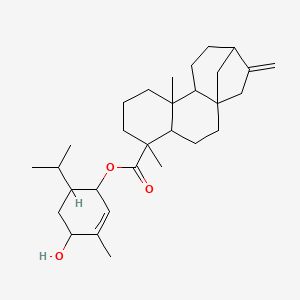

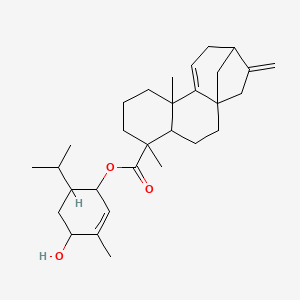

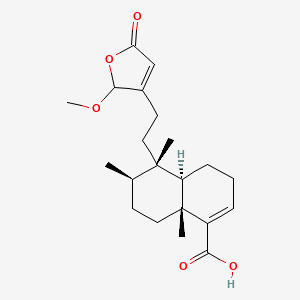

Ustusol C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

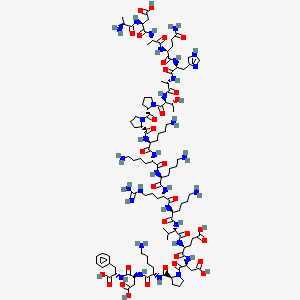

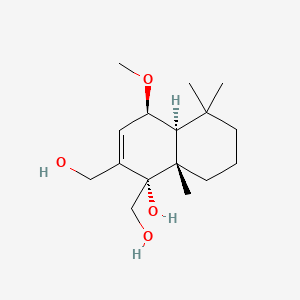

Ustusol C is a compound with the molecular formula C16H28O4 . It is a type of sesquiterpenoid and is sourced from Aspergillus ustus . The compound is a powder in physical form and is used for signaling inhibitors, biological activities, or pharmacological activities .

Molecular Structure Analysis

The molecular structure of Ustusol C is represented by the InChI string:InChI=1S/C16H28O4/c1-14(2)6-5-7-15(3)13(14)12(20-4)8-11(9-17)16(15,19)10-18/h8,12-13,17-19H,5-7,9-10H2,1-4H3/t12-,13+,15+,16-/m1/s1 . This represents the unique structure of the molecule. The average mass of Ustusol C is 284.396 g/mol . Physical And Chemical Properties Analysis

Ustusol C is a powder and its solvents include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in conditions protected from air and light, preferably refrigerated or frozen at 2-8 °C .Applications De Recherche Scientifique

Cecropia obtusifolia and Chlorogenic Acid in Diabetes Treatment

Cecropia obtusifolia, a plant used in traditional medicine for diabetes, contains chlorogenic acid (CGA). This compound stimulates glucose uptake in both insulin-sensitive and insulin-resistant adipocytes, suggesting its potential application in diabetes treatment and management. The potency of CGA in stimulating glucose uptake is comparable to the anti-diabetic drug rosiglitazone, highlighting its significance in scientific research for diabetes (Alonso-Castro et al., 2008).

Hypoglycemic and Hepatoprotective Effects

The aqueous extract of Cecropia obtusifolia has been shown to exhibit hypoglycemic effects and hepatoprotective properties. It increases insulin secretion, enhances liver glycogen storage, and improves lipid metabolism. This suggests potential applications in treating diabetes and liver-related diseases (Fortis-Barrera et al., 2019).

Antibacterial Properties of Aspergillus ustus

New drimane sesquiterpenes isolated from Aspergillus ustus exhibit weak antibacterial activity against clinically relevant pathogens. This suggests potential applications in developing new antibacterial agents (Neuhaus & Loesgen, 2020).

Impact of Drying Temperature on Pharmacological Activity

Research on Cecropia obtusifolia indicates that drying temperature affects the pharmacological activity of its organic extracts. This is crucial for understanding the optimal processing conditions for medicinal use (Aguirre-Crespo et al., 2015).

Comparative Toxicogenomics and Biomarker Predictions

Studies on comparative toxicogenomics using rat and human metabolic networks can provide insights into species-specific metabolism and biomarker predictions. This approach could be relevant for assessing the effects of compounds like Ustusol C in different biological systems (Blais et al., 2017).

Propriétés

IUPAC Name |

(1S,4R,4aS,8aS)-1,2-bis(hydroxymethyl)-4-methoxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-14(2)6-5-7-15(3)13(14)12(20-4)8-11(9-17)16(15,19)10-18/h8,12-13,17-19H,5-7,9-10H2,1-4H3/t12-,13+,15+,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHNAEGQIWXWGS-BFJAYTPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(C=C(C2(CO)O)CO)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@@H](C=C([C@@]2(CO)O)CO)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ustusol C | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)